Clamikalant

Description

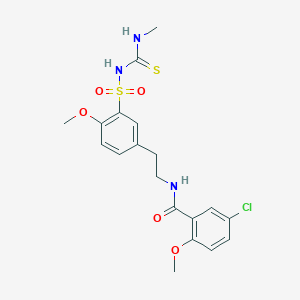

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTKXGKPBOLHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166522 | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158751-64-5 | |

| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clamikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAMIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vorapaxar: A Comprehensive Technical Guide to a First-in-Class PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar is a first-in-class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Developed for the reduction of thrombotic cardiovascular events, vorapaxar represents a unique mechanism of antiplatelet action, distinct from traditional agents like aspirin and P2Y12 inhibitors. This technical guide provides an in-depth overview of vorapaxar's core pharmacology, mechanism of action, pharmacokinetic profile, and pivotal clinical trial data. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.

Mechanism of Action

Vorapaxar selectively and reversibly binds to the PAR-1 receptor, inhibiting thrombin-mediated platelet activation.[1][2] Thrombin, a potent platelet activator, normally cleaves the N-terminal of the PAR-1 receptor, exposing a tethered ligand that auto-activates the receptor. This initiates a signaling cascade through G-proteins, leading to platelet aggregation and thrombus formation. Vorapaxar blocks this activation, thereby preventing downstream signaling and subsequent platelet aggregation.[1][2] It is important to note that vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetic, nor does it affect coagulation parameters ex vivo.

Signaling Pathway

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade primarily through the Gq and G12/13 pathways. Vorapaxar, by blocking the initial receptor activation, prevents these downstream events.

Quantitative Data

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | [2] |

| Protein Binding | ≥99% | [3] |

| Metabolism | Hepatic (CYP3A4 and CYP2J2) | [3][4] |

| Major Active Metabolite | M20 (monohydroxy metabolite) | [2] |

| Elimination Half-life | 3-4 days (effective), 8 days (terminal) | [2] |

| Excretion | Feces (58%), Urine (25%) | [3][4] |

Clinical Trial Efficacy and Safety Data (TRA 2°P-TIMI 50)

The Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P-TIMI 50) trial was a pivotal phase 3 study evaluating the efficacy and safety of vorapaxar in patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).

| Endpoint | Vorapaxar (2.5 mg daily) | Placebo | Hazard Ratio (95% CI) | P-value | Reference |

| Primary Efficacy Endpoint (CV death, MI, or stroke) | 9.3% | 10.5% | 0.87 (0.80-0.94) | <0.001 | [5] |

| Cardiovascular death, MI, stroke, or urgent coronary revascularization | 11.2% | 12.4% | 0.88 (0.82-0.95) | 0.001 | [5] |

| Moderate or Severe Bleeding (GUSTO criteria) | 4.2% | 2.5% | 1.66 (1.43-1.93) | <0.001 | [5] |

| Intracranial Hemorrhage | 1.0% | 0.5% | - | <0.001 | [5] |

Experimental Protocols

Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

This protocol outlines the methodology for assessing the inhibitory effect of vorapaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.

1. Sample Preparation:

-

Collect whole blood from subjects into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP.

2. Assay Procedure:

-

Pre-warm PRP and PPP samples to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add 50 µL of the desired concentration of vorapaxar solution (or vehicle control) to the PRP and incubate for 1-5 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

-

Add 50 µL of TRAP (final concentration, e.g., 15 µM) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.

Pharmacokinetic Analysis: UPLC-MS/MS

This protocol provides a general framework for the quantification of vorapaxar in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., vorapaxar-d5).

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile), followed by vortexing and centrifugation.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS System and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]

-

Mobile Phase: A gradient of 5mM Ammonium Formate Buffer (pH 4.0) and a mixture of Methanol and Acetonitrile (e.g., 30:30 v/v).[4]

-

Flow Rate: 0.2 mL/min.[4]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

Conclusion

Vorapaxar offers a novel approach to antiplatelet therapy by specifically targeting the PAR-1 receptor. Its well-characterized mechanism of action and pharmacokinetic profile, supported by extensive clinical trial data, establish its role in the secondary prevention of atherothrombotic events. However, the increased risk of bleeding necessitates careful patient selection. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the continued investigation and development of PAR-1 antagonists and other novel antiplatelet therapies.

References

- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under the trade names Gleevec® and Glivec®, is a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its development marked a paradigm shift in oncology, moving from non-specific cytotoxic chemotherapies to targeted therapies aimed at the specific molecular drivers of a malignancy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Imatinib.

The discovery of Imatinib was a triumph of rational drug design.[1] In the late 1990s, biochemist Nicholas Lydon at Ciba-Geigy (now Novartis) and oncologist Brian Druker at the Dana-Farber Cancer Institute, collaborated to find a molecule that could specifically inhibit the BCR-ABL tyrosine kinase.[2][3] This constitutively active kinase, resulting from the Philadelphia chromosome translocation, was identified as the key driver of CML.[4] Through high-throughput screening of chemical libraries, 2-phenylaminopyrimidine was identified as a lead compound.[1] Subsequent chemical modifications, including the addition of methyl and benzamide groups, enhanced its binding properties and selectivity, leading to the synthesis of Imatinib (formerly known as STI-571).[1][4] The first clinical trial of Imatinib took place in 1998, and due to its remarkable efficacy, it received FDA approval in May 2001, an unprecedentedly rapid review period.[2][5]

Physicochemical Properties

Imatinib is typically used as its mesylate salt to improve its solubility and bioavailability.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₉H₃₁N₇O (Imatinib) C₃₀H₃₅N₇O₄S (Imatinib Mesylate) | [5][6] |

| Molecular Weight | 493.6 g/mol (Imatinib) 589.7 g/mol (Imatinib Mesylate) | [5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 214-224 °C (Imatinib Mesylate) | [2] |

| Solubility | Very soluble in water at pH < 5.5 (mesylate salt) | [5] |

| pKa | 8.07, 3.73, 2.56, 1.52 | [7] |

In Vitro Efficacy of Imatinib

Imatinib is a potent inhibitor of the ABL, c-KIT, and PDGF-R tyrosine kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

| Target Kinase | Assay Type | IC₅₀ Value (µM) | Reference(s) |

| v-Abl | Cell-free | 0.6 | [1][8] |

| c-Kit | Cell-based | 0.1 | [1][8] |

| PDGFR | Cell-free | 0.1 | [1][8] |

| Bcr-Abl | Kinase Autophosphorylation | 0.025 | [9] |

| c-Abl | Kinase Assay | 0.4 | [10] |

Clinical Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)

The landmark International Randomized study of Interferon and STI571 (IRIS) trial demonstrated the superior efficacy of Imatinib compared to the previous standard of care, interferon-alfa plus cytarabine, in newly diagnosed CML patients in the chronic phase.[2]

| Outcome | Imatinib | Interferon-α + Cytarabine | Reference(s) |

| Complete Hematological Response | 95.3% | Not Reported | [2] |

| Complete Cytogenetic Response | 73.8% | Not Reported | [2] |

| Estimated 5-Year Survival Rate | 90% | Not Reported | [11] |

Data from a Phase 2 study in patients with CML in the accelerated phase also showed significant response rates.[12][13]

| Outcome (at 12 months) | Imatinib (400 mg/day) | Imatinib (600 mg/day) | Reference(s) |

| Major Cytogenetic Response | 16% | 28% | [12][13] |

| Progression-Free Survival | 44% | 67% | [12][13] |

| Overall Survival | 65% | 78% | [12][13] |

Mechanism of Action and Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases.[6][8] In CML, the constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][14] By binding to the ATP pocket, Imatinib stabilizes the inactive conformation of the kinase, thereby preventing phosphorylation of its substrates and blocking the downstream signaling pathways that drive leukemogenesis.[9]

Caption: Imatinib inhibits BCR-ABL and other tyrosine kinases, blocking downstream signaling and promoting apoptosis.

Synthesis of Imatinib

The synthesis of Imatinib is a multi-step process. A common route involves the initial formation of a pyrimidine core, followed by a series of coupling reactions to introduce the necessary side chains.

A representative synthetic scheme is as follows:

-

Synthesis of the Pyrimidine Core: This is often achieved through the condensation of a guanidine derivative with a β-ketoester.[15]

-

Coupling with the Phenylamine Side Chain: The pyrimidine core is then coupled with a substituted aniline derivative.[15]

-

Addition of the Benzamide Group: The resulting intermediate undergoes acylation with a substituted benzoyl chloride.[15]

-

Final Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group with N-methylpiperazine.[15]

An alternative, more specific method has also been described:

-

Synthesis of 2-mesyl-4-(3-pyridyl)pyrimidine: This intermediate is prepared from 2-sulfydryl-4-(3-pyridyl)pyrimidine and 2-amidogen-4-nitrotoluene.[15]

-

Reduction and Acylation: The intermediate from the previous step is reduced and then acylated to form the core structure of Imatinib.[15]

-

Final Reaction: The acylated intermediate is reacted with methanesulfonic acid to produce Imatinib mesylate.[15]

Experimental Protocols

General Synthesis of Imatinib

The following is a generalized protocol for the final coupling step in Imatinib synthesis, based on patent literature.

Materials:

-

4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine

-

4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester

-

Sodium methoxide

-

Tetrahydrofuran (THF)

Procedure:

-

In a dried 4-neck flask, add 250 ml of tetrahydrofuran.

-

Add 27.7 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine and 25 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester to the flask.

-

Stir the mixture until all solids are dissolved.

-

Add 10 g of sodium methoxide to the reaction mixture.

-

Heat the mixture to 70°C and reflux overnight, monitoring the reaction for completion.

-

Once the reaction is complete, concentrate the mixture to remove the tetrahydrofuran.

-

Wash the resulting solid with water and dry to obtain Imatinib.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemical reagents.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of Imatinib against a target kinase.

Materials:

-

Recombinant kinase (e.g., ABL, c-KIT)

-

Kinase buffer

-

ATP (including radiolabeled ATP, e.g., [γ-³³P]-ATP)

-

Substrate peptide

-

Imatinib stock solution

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Imatinib in kinase buffer.

-

In a 96-well plate, add the recombinant kinase, substrate peptide, and the various concentrations of Imatinib.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Wash the membrane to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Plot the percentage of kinase inhibition against the log of Imatinib concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

-

Complete cell culture medium

-

Imatinib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or an acidic isopropanol solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Imatinib in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the log of Imatinib concentration to determine the IC₅₀ value.

Experimental Workflow

The development and characterization of a targeted inhibitor like Imatinib follows a structured workflow.

Caption: A typical workflow for the development of a targeted therapy like Imatinib.

Conclusion

Imatinib stands as a landmark achievement in the field of oncology, demonstrating the power of targeted therapies to transform the prognosis for patients with specific cancers. Its discovery and development were the result of a deep understanding of the molecular basis of the disease, coupled with innovative drug design and rigorous preclinical and clinical testing. This guide has provided a comprehensive overview of the key technical aspects of Imatinib, from its synthesis to its clinical application, to serve as a valuable resource for the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imatinib [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 15. benchchem.com [benchchem.com]

[Compound Name] chemical structure and properties

An In-depth Technical Guide on Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This guide provides a comprehensive overview of Osimertinib's chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C₂₈H₃₃N₇O₂ and it has a molar mass of 499.619 g·mol⁻¹.[1] The IUPAC name for Osimertinib is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1]

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [1] |

| Molar Mass | 499.619 g·mol⁻¹ | [1] |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |

| CAS Number | 1421373-65-0 | [1] |

| Appearance | Single crystalline solid (as mesylate salt) | [5] |

| Solubility in Water | Slightly soluble (3.1 mg/mL at 37°C) | [5] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [5] |

| BCS Classification | Class III | [6] |

Mechanism of Action and Signaling Pathways

Osimertinib is an irreversible inhibitor of EGFR.[3] It covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR, which includes the T790M, L858R, and exon 19 deletion mutations.[3][7] This binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its manageable side-effect profile.[3][9]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in regulating cell growth, proliferation, and differentiation.[10][11] Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades.[12] In many cancers, EGFR signaling is dysregulated due to mutations or overexpression, leading to uncontrolled cell growth.[13][14]

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. zenodo.org [zenodo.org]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Imatinib: A Deep Dive into its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under names such as Gleevec® and Glivec®, is a cornerstone in the field of targeted cancer therapy.[1][2] It is a small-molecule kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] This technical guide provides a comprehensive overview of the biological targets of Imatinib, the quantitative metrics of its interactions, detailed experimental protocols for target validation, and the signaling pathways it modulates.

Biological Targets of Imatinib

Imatinib functions by competitively inhibiting the ATP-binding site of several tyrosine kinases.[4][5] This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive oncogenesis.[6][7] The primary and secondary biological targets of Imatinib are crucial to its therapeutic efficacy.

The principal target of Imatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.[4][6][8] Imatinib also potently inhibits the wild-type Abelson murine leukemia viral oncogene homolog 1 (c-Abl) .[8][9]

Other key targets include:

-

c-KIT (Stem Cell Factor Receptor) : A receptor tyrosine kinase often mutated and constitutively activated in GISTs.[1][4][6]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) : Receptor tyrosine kinases implicated in various malignancies.[1][4][6]

-

Colony-Stimulating Factor 1 Receptor (CSF1R) [1]

-

Fms-like tyrosine kinase 3 (FLT3) [1]

Quantitative Analysis of Imatinib's Binding Affinity

The potency of Imatinib against its targets is quantified by various metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). These values are determined through a range of biochemical and cell-based assays.

| Target | Assay Type | Parameter | Value (nM) |

| BCR-ABL | Kinase Autophosphorylation | IC50 | 25 |

| Cell-Based Kinase Activity (K562 cells) | IC50 | 250 - 1000 | |

| c-Abl | Kinase Assay | IC50 | 400 |

| Binding Assay (Abl Kinase Domain) | Kd | ~10 | |

| c-KIT | Kinase Assay | IC50 | ~100 |

| Cell-Based Assay | IC50 | 100 | |

| PDGFR | Kinase Assay | IC50 | ~25-100 |

| Cell-Based Assay | IC50 | 100 | |

| v-Abl | Cell-Free Assay | IC50 | 600 |

Key Signaling Pathways Modulated by Imatinib

By inhibiting its primary targets, Imatinib disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and adhesion. The inhibition of BCR-ABL, for instance, affects multiple pathways, including:

-

Ras/MAPK Pathway : Involved in cell proliferation and differentiation.[10]

-

PI3K/Akt/mTOR Pathway : A crucial pathway for cell survival, growth, and metabolism.[10][11]

-

JAK/STAT Pathway : Plays a key role in cytokine signaling and cell growth.[11]

The following diagram illustrates the central role of BCR-ABL in activating these oncogenic pathways and how Imatinib intervenes.

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Protocols

The validation of Imatinib's biological targets and the quantification of its inhibitory activity rely on a variety of standardized experimental protocols. Below are detailed methodologies for two key assays.

In Vitro Bcr-Abl Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of Imatinib on the enzymatic activity of the Bcr-Abl kinase.[1]

Objective: To determine the IC50 value of Imatinib for Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl kinase enzyme.

-

Synthetic peptide substrate (e.g., Abltide).

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[1]

-

ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P.

-

Imatinib stock solution.

-

96-well microplate.

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of Imatinib in the kinase buffer to achieve a range of concentrations.

-

Reaction Setup: In a 96-well plate, combine the recombinant Bcr-Abl kinase, the peptide substrate, and the various concentrations of Imatinib. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiation of Kinase Reaction: Add radiolabeled ATP to each well to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination and Detection: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the Imatinib concentration and use non-linear regression to determine the IC50 value.

Caption: Workflow for an in vitro Bcr-Abl kinase assay.

Cell Viability (MTT) Assay

This cell-based assay is used to assess the cytotoxic effect of Imatinib on cancer cell lines that are dependent on the activity of its target kinases.[3][12][13]

Objective: To determine the IC50 value of Imatinib on the proliferation of a BCR-ABL positive cell line (e.g., K562).

Materials:

-

BCR-ABL positive cell line (e.g., K562).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Imatinib stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Compound Treatment: Add serial dilutions of Imatinib to the wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the Imatinib concentration and use non-linear regression to calculate the IC50 value.[4]

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

Imatinib represents a paradigm of successful rational drug design, demonstrating the profound impact of targeting specific molecular drivers of cancer. Its high affinity and selectivity for key tyrosine kinases, particularly BCR-ABL, have transformed the prognosis for patients with CML and GIST. A thorough understanding of its biological targets, the signaling pathways it inhibits, and the experimental methodologies used to characterize its activity is essential for ongoing research and the development of next-generation kinase inhibitors to overcome mechanisms of resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Tenofovir Alafenamide (TAF) Animal Model Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical animal model research conducted on Tenofovir Alafenamide (TAF), a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir. TAF was developed to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (TDF). A key pharmacological advantage of TAF is its ability to more efficiently deliver the active metabolite, tenofovir diphosphate (TFV-DP), to target cells, such as peripheral blood mononuclear cells (PBMCs), while reducing systemic plasma concentrations of tenofovir, thereby lowering the risk of renal and bone toxicity.[1] This document summarizes key quantitative data from various animal models, details common experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in drug development.

Data Presentation: Quantitative Summary

The following tables summarize the pharmacokinetic (PK) and efficacy data for Tenofovir Alafenamide (TAF) from various preclinical animal studies. These studies have been crucial in establishing the dosing, safety, and efficacy profiles of different TAF formulations.

Table 1: Pharmacokinetics of TAF in Various Animal Models

| Species | Formulation/Dose | TAF Plasma Conc. | TFV Plasma Conc. | TFV-DP in PBMCs (fmol/10⁶ cells) | Source |

| Beagle Dog | Subdermal Implant (0.48 mg/day release) | - | 4.6 (±1.5) ng/mL | 470 (at 35 days) | [2] |

| Beagle Dog | Subdermal Implant (1.08 mg/day release) | - | - | 511.8 | [2] |

| Beagle Dog | Subdermal Implant | 0.85 ng/mL (median) | - | - | [3] |

| Rhesus Macaque | Subdermal Implant (0.35 mg/day release) | - | Not Quantifiable | 869 (median) | [2] |

| Rhesus Macaque | Subdermal Implant (0.70 mg/day release) | - | Not Quantifiable | 1674 (median) | [2] |

| Pigtail Macaque | Oral (13.7 mg/kg, weekly) | - | 188 ng/mL (peak at 5h) | 2063 (median, day 3) | |

| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | - | 284 ng/mL (peak at 5h) | 6740 (median, day 3) | [4] |

| NZW Rabbit | Subdermal Implant (0.15 mg/day release) | - | - | 307 (median) | |

| NZW Rabbit | Subdermal Implant (0.84 mg/day release) | - | - | 1129 (median) | [2] |

| Hairless Rat | Transdermal Patch (96 mg/25 cm²) | 1.43 ng/mL (median) | Sustained levels | - | [5] |

| Humanized Mice | Subcutaneous NP (200 mg/kg) | - | AUC(0-14d): 23.1±4.4 µg*hr/mL | - | [6] |

NP: Nanoparticle; AUC: Area Under the Curve; PBMC: Peripheral Blood Mononuclear Cell.

Table 2: Efficacy of TAF Formulations in Macaque SHIV Challenge Models

| Species | Formulation/Dose | Challenge Route | Efficacy (% Protection) | Key Finding | Source |

| Pigtail Macaque | Oral (13.7 mg/kg, weekly) | Vaginal | 94.1% | High protection with weekly oral dosing. | [1][4] |

| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | Vaginal | 93.9% | Efficacy maintained at higher weekly dose. | [1] |

| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | Rectal | 80.7% | Significant protection against rectal challenge. | [1] |

| Pigtail Macaque | Rectal Insert (1 TAF/EVG) | Rectal | 72.6% | Partial protection with a single insert. | [7] |

| Pigtail Macaque | Rectal Insert (2 TAF/EVG) | Rectal | 93.1% | High efficacy achieved with two inserts. | [7] |

SHIV: Simian-Human Immunodeficiency Virus; EVG: Elvitegravir.

Table 3: Safety and Toxicology of TAF in Rat and Dog Models

| Species | Administration Route | NOAEL | Observations | Source |

| Rat | Continuous Subcutaneous Infusion | 1,000 µg/kg/day | Local findings (inflammation, fibrosis) were not considered adverse due to low severity and reversibility. | [8][9][10] |

| Dog | Continuous Subcutaneous Infusion | 250 µg/kg/day (systemic) | Local toxicity NOAEL not established due to severity of infusion site reactions. Systemic findings were minimal. | [8][9][10] |

NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. Below are synthesized protocols for key experiments cited in TAF research.

Pharmacokinetic (PK) Studies in Non-Human Primates

-

Objective: To determine the concentration of TAF, tenofovir (TFV), and the active metabolite tenofovir diphosphate (TFV-DP) in plasma and PBMCs following administration.

-

Animal Model: Pigtailed or Rhesus Macaques (Macaca nemestrina or Macaca mulatta).

-

Housing and Care: Animals are typically housed in compliance with the Guide for the Care and Use of Laboratory Animals.

-

Dosing:

-

Oral Gavage: TAF powder is dissolved in a suitable vehicle like 0.01 M phosphate-buffered saline (PBS) at pH 7.2. The solution is administered to anesthetized macaques via oral gavage at specified doses (e.g., 13.7 mg/kg or 27.4 mg/kg).[1]

-

Subdermal Implant: A reservoir-style implant containing TAF is surgically placed in the subcutaneous space, often in the dorsal thoracic region.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 5, 72, 168 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[4]

-

Plasma is separated by centrifugation.

-

PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Bioanalysis:

-

Concentrations of TAF and TFV in plasma and TFV-DP in cell lysates are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Efficacy Evaluation in Macaque SHIV Challenge Model

-

Objective: To assess the prophylactic efficacy of TAF formulations against vaginal or rectal SHIV infection.

-

Animal Model: Female pigtailed macaques.

-

Drug Administration: Macaques receive the TAF formulation (e.g., weekly oral dose) prior to virus exposure. A control group typically receives a placebo.

-

Virus Challenge:

-

Animals are challenged with a consistent dose of SHIV162p3.

-

For vaginal challenges, 1 mL of the virus is administered atraumatically into the vaginal canal. For rectal challenges, the virus is administered into the rectal vault.

-

Challenges are repeated on a set schedule (e.g., twice a week for six weeks) or until infection is confirmed.[4]

-

-

Monitoring for Infection:

-

Blood is collected weekly to monitor for plasma viral RNA using a quantitative real-time PCR assay.

-

Infection is confirmed by two consecutive positive viral load measurements.

-

-

Efficacy Calculation: Efficacy is calculated based on the reduction in the rate of infection in the treated group compared to the control group.

Toxicology Studies in Rats and Dogs

-

Objective: To evaluate the local and systemic toxicity of TAF when administered via a specific route over a defined period.

-

Animal Models: Sprague-Dawley rats and Beagle dogs.

-

Administration:

-

Monitoring and Assessments:

-

Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, body weight, and food consumption.

-

Infusion Site Evaluation: The site of catheter insertion is monitored for signs of local inflammation, edema, or mass formation.[8][11]

-

Clinical Pathology: Blood and urine samples are collected at baseline and termination for hematology, clinical chemistry, and urinalysis.

-

Histopathology: At the end of the study, a full necropsy is performed, and tissues (especially those surrounding the infusion site) are collected, preserved, and examined microscopically.[8][10]

-

-

Endpoint: The primary endpoint is the determination of the No Observed Adverse Effect Level (NOAEL).

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental frameworks in TAF research.

TAF Metabolic Activation Pathway

Caption: Intracellular conversion of TAF to the active antiviral agent Tenofovir Diphosphate (TFV-DP).

General Workflow for Preclinical Efficacy Study

Caption: A typical experimental workflow for evaluating TAF efficacy in a macaque SHIV challenge model.

TAF vs. TDF: Pharmacological Advantage

Caption: Logical diagram comparing the pharmacological properties of TAF and TDF.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]

- 3. corevih-bretagne.fr [corevih-bretagne.fr]

- 4. Weekly Oral Tenofovir Alafenamide Protects Macaques from Vaginal and Rectal Simian HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a weekly transdermal delivery system of tenofovir alafenamide in hairless rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

Volixibat: A Technical Deep Dive into its Patent Landscape and Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum, Volixibat aims to reduce the systemic bile acid load, a key factor in the pathophysiology of cholestatic liver diseases. This technical guide provides an in-depth analysis of Volixibat's core intellectual property, summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes its mechanism of action and clinical trial workflows.

Patent and Intellectual Property Landscape

The intellectual property surrounding Volixibat is primarily centered on its method of use and formulation, rather than a composition of matter patent. Mirum Pharmaceuticals holds a portfolio of patents and patent applications in the United States and internationally that protect the use of Volixibat for treating various cholestatic liver diseases.

A key patent application, US20200375989A1 , titled "Methods for treating cholestasis," discloses the use of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors, including Volixibat, for treating cholestasis. The claims cover methods of administering a therapeutically effective amount of an ASBTI to a subject in need thereof. The application specifies various cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).

Another significant international patent application, WO2023076243A1 , also assigned to Mirum Pharmaceuticals, further solidifies the intellectual property around the dosing and formulation of ASBTIs like Volixibat. This application describes methods of dosing that can improve gastrointestinal tolerability, a common side effect of IBAT inhibitors.

The claims in these patent applications generally cover:

-

Methods of treating specific cholestatic liver diseases: This includes, but is not limited to, PSC and PBC.

-

Dosage regimens: The patents cover specific oral dosage ranges and frequencies of administration.

-

Patient populations: The claims often specify the patient population, such as adults with cholestatic pruritus.

-

Combination therapies: Some claims may extend to the use of Volixibat in combination with other therapeutic agents.

This strategy of focusing on method-of-use and formulation patents provides a robust intellectual property framework for Volixibat, even in the absence of a composition-of-matter patent.

Mechanism of Action: Signaling Pathway

Volixibat's therapeutic effect stems from its inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the enterohepatic circulation. By blocking IBAT, Volixibat disrupts this process, leading to a series of downstream effects that alleviate the symptoms of cholestatic liver diseases.

Volixibat's Mechanism of Action

Clinical Trial Data

Volixibat is currently in Phase 2 clinical development for Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC). The two key ongoing studies are the VISTAS trial (for PSC) and the VANTAGE trial (for PBC).

VANTAGE Study (NCT05050136) - PBC

Interim analysis of the VANTAGE study has shown promising results in patients with PBC-associated pruritus.[1][2]

| Endpoint | Volixibat (20mg BID) | Volixibat (80mg BID) | Placebo |

| Mean Change in Adult ItchRO Score from Baseline | -3.84 (p<0.0001)[3] | -3.79 (p<0.0001)[3] | -1.50 (p=0.0149)[3] |

| Placebo-Adjusted Difference in ItchRO Score | -2.34 (p=0.0090)[3] | -2.29 (p=0.0075)[3] | N/A |

| Patients with >50% Reduction in Serum Bile Acids | 75%[1][2] | 75%[1][2] | Not Reported |

| Significant Improvement in Fatigue (by week 16) | Yes[1][2] | Yes[1][2] | No[1][2] |

VISTAS Study (NCT04663308) - PSC

The VISTAS study is currently ongoing, and while specific efficacy data from the interim analysis has not been publicly released to the sponsor and investigators to maintain the study's integrity, an independent data review committee has recommended the continuation of the study with the 20mg twice-daily dose.[4][5] This suggests that the trial has met a prespecified threshold for efficacy and safety. Top-line results are anticipated in the second quarter of 2026.[6]

Experimental Protocols

Assessment of Pruritus

The primary endpoint in both the VANTAGE and VISTAS trials is the change in pruritus from baseline. This is assessed using the Adult ItchRO (Itch Reported Outcome) scale, a patient-reported numerical rating scale (NRS).

Protocol:

-

Instrument: Adult ItchRO, a validated 11-point NRS where 0 represents "no itch" and 10 represents "worst itch imaginable."

-

Frequency: Patients record their worst itch intensity over the past 24 hours once daily using an electronic diary.

-

Data Analysis: The weekly average of the daily scores is calculated. The primary efficacy analysis compares the mean change in this weekly average from baseline to a predefined time point (e.g., weeks 17-28 in the VANTAGE study) between the Volixibat and placebo groups.[3]

Measurement of Serum Bile Acids

A key secondary endpoint is the change in serum bile acid levels.

Protocol:

-

Sample Collection: Fasting blood samples are collected from patients at baseline and at specified time points throughout the study.

-

Sample Processing: Serum is separated by centrifugation.

-

Analytical Method: Total serum bile acids are quantified using a validated enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage change from baseline in total serum bile acid concentration is calculated for each patient and compared between treatment groups.

Clinical Trial Workflow

The clinical trials for Volixibat generally follow a standard workflow for a randomized, double-blind, placebo-controlled study.

Volixibat Clinical Trial Workflow

Conclusion

Volixibat represents a promising therapeutic approach for cholestatic liver diseases, with a well-defined mechanism of action and encouraging interim clinical trial data. Its intellectual property is strategically focused on methods of use and formulation, providing a solid foundation for its continued development. As the VANTAGE and VISTAS trials progress, the full dataset will provide a more comprehensive understanding of Volixibat's efficacy and safety profile, potentially offering a much-needed treatment option for patients with PSC and PBC.

References

- 1. hcplive.com [hcplive.com]

- 2. Volixibat Shows Positive Interim Results in VANTAGE PBC and VISTAS PSC Studies [synapse.patsnap.com]

- 3. s24.q4cdn.com [s24.q4cdn.com]

- 4. VISTAS – PSC Support [pscsupport.org.uk]

- 5. liverdiseasenews.com [liverdiseasenews.com]

- 6. pscpartnersregistry.org [pscpartnersregistry.org]

Methodological & Application

Application Notes and Protocols: Rapamycin Dosage for in vivo Studies

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties. It is a cornerstone of preclinical research, extensively used in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases. The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin, by associating with its intracellular receptor FKBP12, binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1). This document provides comprehensive application notes and protocols for the administration of rapamycin in common animal models. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.

Data Presentation: Rapamycin Dosage and

Application Notes and Protocols for [Compound Name]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

[Compound Name] is a [briefly describe the compound class, e.g., selective kinase inhibitor, potent agonist] targeting the [mention the target, e.g., XYZ receptor, ABC enzyme]. Accurate and consistent preparation of [Compound Name] solutions is critical for reliable experimental outcomes in pharmacological and biological research. These application notes provide detailed protocols for the preparation, storage, and stability assessment of [Compound Name] solutions to ensure their proper handling and use in various experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of [Compound Name] is provided below. This information is essential for the correct preparation and handling of the compound.

| Property | Value |

| Molecular Formula | [Insert Molecular Formula] |

| Molecular Weight | [Insert Molecular Weight] g/mol |

| Appearance | [e.g., White to off-white crystalline solid] |

| Purity (by HPLC) | ≥[e.g., 98]% |

| Melting Point | [e.g., 150-155] °C |

| Solubility (at 25°C) | See Table 1 for details |

| Storage Conditions | [e.g., -20°C, desiccated, protected from light] |

Data Presentation: Solubility and Stability

Table 1: Solubility of [Compound Name] in Common Solvents

The following table summarizes the solubility of [Compound Name] in various solvents at ambient temperature (25°C). It is recommended to perform a small-scale test to confirm solubility before preparing a large-volume stock solution.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Observations |

| DMSO | [e.g., 100] | [e.g., 250] | Clear, colorless solution |

| Ethanol (95%) | [e.g., 10] | [e.g., 25] | Clear, colorless solution |

| Methanol | [e.g., 5] | [e.g., 12.5] | Clear, colorless solution |

| PBS (pH 7.4) | [e.g., <0.1] | [e.g., <0.25] | Insoluble; forms a suspension |

| Water | [e.g., <0.01] | [e.g., <0.025] | Insoluble |

Note: Sonication or gentle warming (not to exceed 40°C) may be required to achieve maximum solubility.

Table 2: Stability of [Compound Name] Stock Solutions at -20°C

This table presents the stability of [Compound Name] stock solutions in DMSO over time when stored at -20°C. Stability was assessed by HPLC analysis of compound purity.

| Time Point | Purity (%) after storage at -20°C | Purity (%) after 3 Freeze-Thaw Cycles |

| Initial | [e.g., 99.5] | [e.g., 99.5] |

| 1 Month | [e.g., 99.4] | [e.g., 99.2] |

| 3 Months | [e.g., 99.1] | [e.g., 98.8] |

| 6 Months | [e.g., 98.5] | [e.g., 97.9] |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

[Compound Name] (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing: Allow the vial containing [Compound Name] to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

-

Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of [Compound Name]. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg.

-

Solubilization: Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

Procedure:

-

Thawing: Remove a single aliquot of the [Compound Name] stock solution from the freezer and thaw it completely at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium. It is recommended to perform serial dilutions.

-

Mixing: Mix thoroughly by gentle pipetting or brief vortexing. Be aware that diluting a DMSO stock solution into an aqueous buffer may cause precipitation if the final DMSO concentration is too high or the compound's aqueous solubility is exceeded. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

-

Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been validated.

Mandatory Visualization

Caption: Hypothetical signaling pathway activated by [Compound Name].

Caption: Workflow for preparing [Compound Name] stock solution.

Application Notes and Protocols for Rapamycin Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status.[2][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4][5] Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1, which is sensitive to this compound, while mTORC2 is generally considered less sensitive to acute rapamycin treatment.[1][2][6][7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[2][8][9]

These application notes provide a comprehensive overview of the development of biochemical and cell-based assays to identify and characterize inhibitors of the mTOR signaling pathway, using Rapamycin as a reference compound.

mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTORC1 signaling cascade is activated by various upstream signals, including growth factors that activate the PI3K-AKT pathway.[8] Once active, mTORC1 phosphorylates several downstream targets to control protein synthesis and cell growth.[1] Two of the most well-characterized substrates of mTORC1 are p70 S6 Kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][8] Phosphorylation of p70S6K1 and 4E-BP1 by mTORC1 leads to increased protein synthesis and ribosome biogenesis.[8] Rapamycin, in complex with FKBP12, binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity and subsequent dephosphorylation of its downstream targets.[1][5][6]

References

- 1. invivogen.com [invivogen.com]

- 2. assaygenie.com [assaygenie.com]

- 3. raybiotech.com [raybiotech.com]

- 4. cusabio.com [cusabio.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for High-Throughput Screening of a Generic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a generic kinase inhibitor in high-throughput screening (HTS) campaigns. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors are designed to block the action of these enzymes, thereby interfering with disease progression.[3][4] High-throughput screening is an essential methodology for the rapid discovery and optimization of new and selective kinase inhibitors from large chemical libraries.[5][6]

Mechanism of Action: Targeting Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a process called phosphorylation.[3][7] This phosphorylation event acts as a molecular switch, activating or deactivating proteins and propagating signals within the cell.[3] Receptor Tyrosine Kinases (RTKs) are a major family of cell surface receptors that play crucial roles in cellular functions like proliferation, differentiation, survival, and migration.[7][8][9]

The general mechanism of a kinase inhibitor involves blocking the kinase's activity. This can be achieved through several mechanisms, such as competing with ATP for its binding site, interfering with substrate binding, or binding to an allosteric site to induce a conformational change that inactivates the enzyme.[7][10] By inhibiting the phosphorylation cascade, these compounds can halt the uncontrolled cell growth characteristic of diseases like cancer.[3][4]

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway initiated by a Receptor Tyrosine Kinase. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[11][12] This leads to the activation of the Ras-MAPK cascade and other downstream pathways (e.g., PI3K/Akt), ultimately regulating gene expression and cellular responses.[2][12]

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling cascade.

High-Throughput Screening (HTS) Workflow

The discovery of novel kinase inhibitors typically follows a structured workflow designed to efficiently screen large compound libraries and identify promising candidates.[1] The process begins with the development of a robust assay, followed by a primary screen to identify initial "hits." These hits are then subjected to further validation and characterization through a series of secondary assays.

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Application Notes

Biochemical Assay Formats for HTS

The initial evaluation of a potential kinase inhibitor is performed in a biochemical setting to determine its ability to inhibit the target kinase in a controlled, in vitro environment.[1] A variety of assay formats are available that use different detection methods to measure kinase activity.[13] The choice of assay depends on factors such as the specific kinase, cost, throughput, and required sensitivity.

| Assay Format | Principle | Advantages | Disadvantages |

| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1] | Gold standard, high sensitivity, direct measurement.[1] | Requires handling of radioactive materials, low throughput, waste disposal issues. |

| Fluorescence-Based | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[14] | Non-radioactive, high throughput, homogenous format. | Prone to interference from fluorescent compounds. |

| Luminescence-Based | Measures light produced from a reaction coupled to ATP consumption (e.g., ADP-Glo™).[15] | High sensitivity, broad dynamic range, less interference than fluorescence. | Enzyme coupling can be complex, potential for reagent instability. |

| ELISA-Based | Uses a phosphorylation-specific antibody to detect the phosphorylated substrate via an enzyme-linked colorimetric or chemiluminescent signal.[13] | High specificity, well-established technology. | Multiple wash steps, lower throughput, indirect measurement. |

Cell-Based Assays

Following biochemical validation, promising compounds must be tested in cell-based assays. These assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage with its target in a physiological context, and exert a desired biological effect, such as inhibiting cancer cell proliferation.[1][13]

Experimental Protocols

Protocol 1: Generic Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a generic, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. This is a universal method as ADP is a product of all kinase reactions.[15]

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

ATP solution

-

Test Inhibitor (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Using an acoustic dispenser or multichannel pipettor, transfer 25-50 nL of each inhibitor concentration to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).[16]

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well containing the test compounds.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[16]

-

Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase. Add 5 µL of the ATP solution to all wells to start the reaction.

-

Kinase Reaction Incubation: Mix the plate and incubate for a pre-determined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]

-

ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter dose-response curve.[13]

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line expressing the target kinase

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

White, clear-bottom 96-well cell culture plates

-

Test Inhibitor (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a pre-optimized density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include appropriate controls.

-

Incubation with Inhibitor: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Prepare the CellTiter-Glo® Reagent by mixing the two components.

-

Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[1]

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear, structured format to facilitate comparison and decision-making.

Table 1: Example Biochemical Potency and Selectivity Profile of Two Hypothetical Kinase Inhibitors

| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |

| Inhibitor-A | 15 | 1,500 | 2,300 | 100 |

| Inhibitor-B | 250 | 450 | 800 | 1.8 |

| Staurosporine | 5 | 8 | 10 | 1.6 |

Note: IC₅₀ values are highly dependent on specific assay conditions.[1]

Table 2: Example Cellular Activity of Two Hypothetical Kinase Inhibitors

| Compound ID | Target Cell Line GI₅₀ (nM) | Control Cell Line GI₅₀ (nM) | Therapeutic Index (Control GI₅₀ / Target GI₅₀) |

| Inhibitor-A | 50 | >10,000 | >200 |

| Inhibitor-B | 850 | 2,500 | 2.9 |

| Staurosporine | 20 | 35 | 1.75 |

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. news-medical.net [news-medical.net]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Curcumin Delivery in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Despite its promising preclinical and clinical activities, the therapeutic application of curcumin is significantly hampered by its poor bioavailability.[1][3] This limitation arises from several factors, including low aqueous solubility, poor absorption from the gastrointestinal tract, rapid metabolism, and swift systemic elimination.[1][2][4] To overcome these challenges, various delivery strategies have been developed and evaluated in animal models. These strategies range from conventional administration routes to advanced nanoformulations designed to enhance solubility, stability, and targeted delivery.[1][4]

This document provides a comprehensive overview of common and advanced methods for curcumin delivery in animal models, complete with detailed experimental protocols and comparative pharmacokinetic data.

Challenges in Curcumin Delivery

The inherent physicochemical properties of curcumin present significant hurdles for its effective in vivo delivery. Understanding these challenges is crucial for the rationale behind the development of advanced delivery systems.

References

- 1. Innovative Delivery Systems for Curcumin: Exploring Nanosized and Conventional Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In Vivo Efficacy and Toxicity of Curcumin Nanoparticles in Breast Cancer Treatment: A Systematic Review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Quantification of Ibrutinib

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is orally administered.[1][2] It is a targeted therapy used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] By blocking the BTK enzyme, Ibrutinib disrupts signaling pathways that are crucial for the proliferation and survival of malignant B-cells.[1][2] Accurate and reliable quantification of Ibrutinib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

A variety of analytical methods have been developed for the determination of Ibrutinib, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1][2] LC-MS/MS is the gold standard for quantifying the drug in plasma due to its high sensitivity and specificity, while HPLC with UV detection is widely used for assaying bulk and formulated products.[5] UV-Vis spectrophotometry offers a simpler, more accessible method for basic quantification.[6] This document provides detailed protocols for these key analytical techniques.

Quantification of Ibrutinib in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ibrutinib in human plasma, suitable for pharmacokinetic and bioequivalence studies. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for complex biological matrices.[5]

Experimental Protocol

a) Principle: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering macromolecules.[7][8] An internal standard (IS), such as a deuterated version of Ibrutinib (Ibrutinib-D5) or a structurally similar compound like Apixaban, is added to correct for variability during sample processing and analysis.[5][8] The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][7]

b) Reagents and Materials:

-